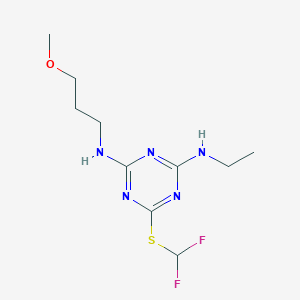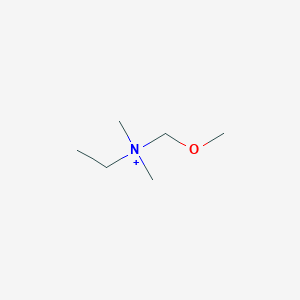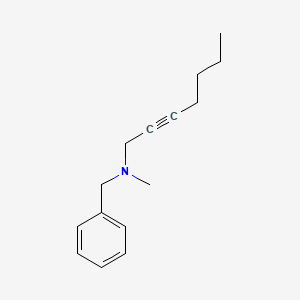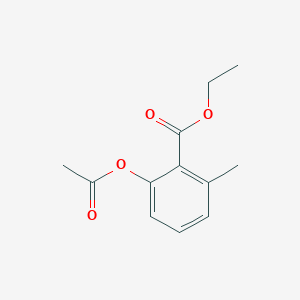
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N'-(3-methoxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including a difluoromethylthio group, an ethyl group, and a methoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride or melamine.
Introduction of Substituents: The difluoromethylthio group, ethyl group, and methoxypropyl group can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethylthio group and other substituents may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds in the triazine family include:
Cyanuric Chloride: A widely used triazine derivative in organic synthesis.
Melamine: Known for its use in the production of melamine resins.
Atrazine: A well-known herbicide used in agriculture.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the difluoromethylthio group, in particular, may enhance its stability and reactivity compared to other triazine derivatives.
Propiedades
Número CAS |
103427-66-3 |
|---|---|
Fórmula molecular |
C10H17F2N5OS |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
6-(difluoromethylsulfanyl)-4-N-ethyl-2-N-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5OS/c1-3-13-8-15-9(14-5-4-6-18-2)17-10(16-8)19-7(11)12/h7H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
Clave InChI |
XVCDFGTVQHNXSC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)SC(F)F)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)

![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)


![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)





